2-Amino-6-fluoropyridine
Overview
Description
2-Amino-6-fluoropyridine is an organic compound with the molecular formula C5H5FN2. It is a derivative of pyridine, where the hydrogen atom at the second position is replaced by an amino group, and the hydrogen atom at the sixth position is replaced by a fluorine atom.
Mechanism of Action
Target of Action
2-Amino-6-fluoropyridine is a fluorinated building block . .
Mode of Action
Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Fluoropyridines are often used as synthons for pharmaceutical products , implying that they may play a role in various biochemical pathways depending on the specific drug they are incorporated into.
Action Environment
The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products having improved physical, biological, and environmental properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-6-fluoropyridine can be synthesized through several methods. One common method involves the nucleophilic substitution reaction of 2,6-difluoropyridine with ammonia. The reaction is typically carried out in a sealed steel tube at elevated temperatures (around 105°C) for about 15 hours. The reaction mixture is then cooled, and the product is isolated by filtration and drying .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Substitution Reactions: The fluorine atom can be replaced by other substituents through substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Ammonia or amines are commonly used as nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are employed.
Major Products Formed:
Nucleophilic Substitution: Various amino-substituted pyridines.
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Scientific Research Applications
2-Amino-6-fluoropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated pyridines and other heterocyclic compounds.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, which can have improved pharmacokinetic properties.
Medicine: It is investigated for its potential use in the synthesis of pharmaceuticals, particularly those targeting the central nervous system and cancer.
Industry: The compound is used in the production of agrochemicals, including herbicides and insecticides
Comparison with Similar Compounds
- 2-Amino-3-fluoropyridine
- 2-Amino-4-fluoropyridine
- 2-Amino-5-fluoropyridine
Comparison: 2-Amino-6-fluoropyridine is unique due to the specific positioning of the fluorine atom at the sixth position, which can influence its chemical reactivity and biological activity. Compared to other fluorinated pyridines, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
6-fluoropyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2/c6-4-2-1-3-5(7)8-4/h1-3H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZALKVXCOUSWSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375745 | |
Record name | 2-Amino-6-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1597-32-6 | |
Record name | 2-Amino-6-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-6-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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